



Application Note: Quantification of Triclocarban in Biosolids and Sludge

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a broad-spectrum antimicrobial agent, is extensively used in a variety of personal care products such as antibacterial soaps.[1][2] Due to its widespread use and subsequent disposal down the drain, TCC accumulates in wastewater treatment plants, primarily partitioning into the solid phase, which is then processed into biosolids.[1][3][4] The land application of these biosolids as fertilizer introduces TCC into the terrestrial environment, raising concerns about its potential ecological impact.[1][5] Consequently, robust and sensitive analytical methods for the quantification of TCC in complex matrices like biosolids and sludge are crucial for environmental monitoring and risk assessment.

This application note provides a detailed protocol for the determination of Triclocarban in biosolids and sludge using Pressurized Liquid Extraction (PLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the extraction of Triclocarban from solid samples using an accelerated solvent extractor (Pressurized Liquid Extraction). The resulting extract is then concentrated and analyzed by LC-MS/MS. Quantification is achieved by using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.



Analytical Method Performance

The following table summarizes the typical performance of the described method for the analysis of Triclocarban in biosolids.

Parameter	Value	Reference
Limit of Detection (LOD)	0.2 ng/g (d.w.)	[6][7]
Limit of Quantitation (LOQ)	0.05 ng/g (d.w.)	[8]
Recovery	93% - 102%	[8]
Intra- and Inter-day Precision	< 15%	[8]

Experimental Protocol

- Pressurized Liquid Extraction (PLE) system (e.g., Dionex ASE 200)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
- Analytical balance (0.0001 g readability)
- Centrifuge
- Vortex mixer
- Evaporation system (e.g., nitrogen evaporator)
- Syringe filters (0.22 μm)
- Standard laboratory glassware
- Triclocarban (TCC) analytical standard
- ¹³C₆-Triclocarban (TCC-¹³C₆) internal standard
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade



- Ammonium acetate, HPLC grade
- Ultrapure water
- Diatomaceous earth (for PLE)

A detailed workflow for sample preparation and extraction is presented below.



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Caption: Workflow for Triclocarban extraction and analysis.

Detailed Steps:

- Sample Pre-treatment: Freeze-dry the biosolid or sludge sample to a constant weight and grind it into a fine, homogeneous powder.
- Extraction Cell Preparation: Mix approximately 0.2 g of the dried sample with diatomaceous earth and load it into a PLE extraction cell.
- Internal Standard Spiking: Spike the sample with a known amount of ¹³C₆-Triclocarban internal standard.
- Pressurized Liquid Extraction (PLE): Perform the extraction using a mixture of acetonitrile and water under elevated temperature and pressure.
- Extract Concentration: Collect the extract and evaporate it to near dryness under a gentle stream of nitrogen.
- Reconstitution and Filtration: Reconstitute the residue in a small volume of the initial mobile phase and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS



analysis.

Liquid Chromatography (LC) Conditions:

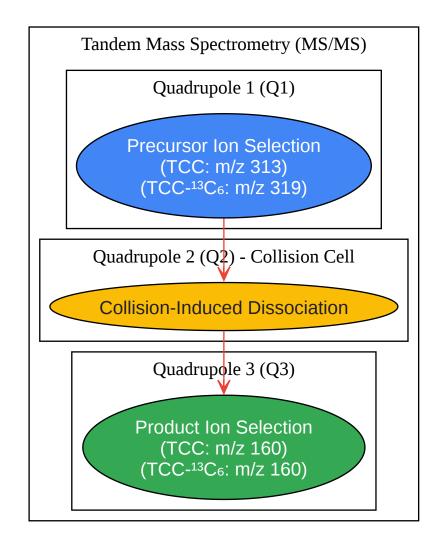
Parameter	Condition	
Column	C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)	
Mobile Phase A	10 mM Ammonium Acetate in Water	
Mobile Phase B	Acetonitrile	
Flow Rate	0.40 mL/min	
Column Temperature	50 °C	
Injection Volume	10 μL	
Gradient	0 min: 50% B; 0.5 min: 50% B; 3.5 min: 70% B; 3.51 min: 50% B; 4 min: 50% B	

Mass Spectrometry (MS) Conditions:

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode	
Monitoring Mode	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Triclocarban (TCC):m/z 313 \rightarrow 160 13 C ₆ -Triclocarban (TCC- 13 C ₆):m/z 319 \rightarrow 160	

The logical relationship for the MRM detection is illustrated in the diagram below.





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Caption: Multiple Reaction Monitoring (MRM) logic for TCC detection.

Data and Results

The following table presents a summary of Triclocarban concentrations found in biosolids from various studies, showcasing the range of levels typically encountered.



Sample Source	Triclocarban Concentration (ng/g d.w.)	Analytical Method	Reference
Michigan WWTPs	4890 - 9280	LC-MS/MS	[5][9]
Ontario, Canada WWTPs	2170 - 5970	LC-ESI-MS/MS	[6][7]
23 US Biosolids Samples	19,000 ± 11,000	Not Specified	[1]
US WWTPs	8,500 - 69,700	LC-ESI-MS	[4][10]
Digested Sludge	500 - 15,600	GC-MS	[9]

Quality Control

- Method Blank: An aliquot of clean matrix is carried through the entire analytical procedure to check for contamination.
- Matrix Spike: A known amount of TCC is added to a sample, which is then analyzed to assess method performance in the specific matrix.
- Internal Standard: An isotopically labeled internal standard is used to correct for variations in extraction efficiency and instrument response.
- Calibration Curve: A calibration curve is generated using a series of standards of known concentrations to quantify the analyte in the samples.

Conclusion

The described method of Pressurized Liquid Extraction followed by LC-MS/MS analysis provides a robust, sensitive, and selective approach for the quantification of Triclocarban in biosolids and sludge. The use of an isotopically labeled internal standard ensures high accuracy and precision, making this method suitable for routine environmental monitoring and research applications. The concentration data presented highlights the significant accumulation of TCC in biosolids, underscoring the importance of continued monitoring of this compound in the environment.



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